molecular formula C14H12O3S B6402040 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid, 95% CAS No. 1261975-09-0

5-Hydroxy-3-(3-methylthiophenyl)benzoic acid, 95%

Cat. No. B6402040
CAS RN: 1261975-09-0
M. Wt: 260.31 g/mol
InChI Key: ZOTXYQGAMDPDFG-UHFFFAOYSA-N
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Description

5-Hydroxy-3-(3-methylthiophenyl)benzoic acid (5-HMTBA) is an organic compound with a chemical formula of C11H10O3S. It is a white, crystalline solid that is soluble in water and ethanol. 5-HMTBA is a versatile compound that has a wide range of applications in scientific research, including in the synthesis of other compounds, as a reagent in chemical reactions, and as a probe for studying biochemical and physiological processes.

Scientific Research Applications

5-Hydroxy-3-(3-methylthiophenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in chemical reactions, as a probe for studying biochemical and physiological processes, and as a starting material for the synthesis of other compounds. For example, 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid, 95% has been used to synthesize a variety of compounds, including 2-hydroxy-3-(3-methylthiophenyl)benzoic acid, 3-methylthiophenylglycine, and 3-methylthiophenylacetic acid. In addition, 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid, 95% has been used as a probe for studying the binding of proteins to DNA and the binding of small molecules to proteins.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid, 95% is not well understood. However, it has been suggested that 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid, 95% may interact with proteins or other molecules in a manner similar to other benzoic acid derivatives. It is believed that 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid, 95% may bind to proteins or other molecules through electrostatic interactions, hydrogen bonds, and hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid, 95% are not well understood. However, it has been suggested that 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid, 95% may have anti-inflammatory and antioxidant activities. In addition, 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid, 95% has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid, 95% in laboratory experiments is its availability and low cost. In addition, 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid, 95% is a versatile compound that can be used in a variety of reactions and as a probe for studying biochemical and physiological processes. However, there are some limitations to using 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid, 95% in laboratory experiments. For example, 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid, 95% is not very soluble in water and must be dissolved in ethanol or another solvent before use. In addition, 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid, 95% is a relatively unstable compound and must be handled carefully to avoid degradation.

Future Directions

The potential applications of 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid, 95% in scientific research are vast and include the synthesis of other compounds, as a reagent in chemical reactions, and as a probe for studying biochemical and physiological processes. In the future, 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid, 95% may be used to develop new drugs and therapies for a variety of diseases and disorders. In addition, 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid, 95% may be used to study the binding of proteins to DNA and the binding of small molecules to proteins. Furthermore, 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid, 95% may be used to develop new diagnostic tools for detecting and monitoring diseases and disorders. Finally, 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid, 95% may be used to develop new materials and technologies for a variety of applications.

Synthesis Methods

The synthesis of 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid, 95% can be achieved through a variety of methods, including the reaction of 3-methylthiophenol with benzene-1,3-dicarboxylic acid in the presence of a base catalyst such as potassium hydroxide. This method produces 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid, 95% in a yield of approximately 90%. Another method involves the reaction of 3-methylthiophenol and benzaldehyde in the presence of a base catalyst such as potassium hydroxide. This method produces 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid, 95% in a yield of approximately 80%.

properties

IUPAC Name

3-hydroxy-5-(3-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-18-13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTXYQGAMDPDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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